molecular formula C7H7IO3S B11709827 4-Iodophenyl methanesulfonate

4-Iodophenyl methanesulfonate

Cat. No.: B11709827
M. Wt: 298.10 g/mol
InChI Key: YBXBPVLFQZZHOX-UHFFFAOYSA-N
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Description

4-Iodophenyl methanesulfonate is an organic compound with the molecular formula C7H7IO3S It is a derivative of phenol where the hydrogen atom in the para position is replaced by an iodine atom and the hydroxyl group is substituted with a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodophenyl methanesulfonate can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Iodophenyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. Reactions are often performed in solvents like toluene or ethanol under reflux conditions.

Major Products:

    Nucleophilic Substitution: Products include substituted phenyl methanesulfonates with various functional groups replacing the iodine atom.

    Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the phenyl ring with another aromatic ring.

Scientific Research Applications

4-Iodophenyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodophenyl methanesulfonate involves the reactivity of the methanesulfonate ester group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles.

Comparison with Similar Compounds

    4-Iodophenol: Similar structure but lacks the methanesulfonate group. It is less reactive in nucleophilic substitution reactions.

    4-Bromophenyl methanesulfonate: Similar reactivity but with a bromine atom instead of iodine. It may have different reactivity and selectivity in certain reactions.

    4-Chlorophenyl methanesulfonate: Another halogenated analog with chlorine.

Uniqueness: 4-Iodophenyl methanesulfonate is unique due to the presence of both the iodine and methanesulfonate groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it particularly useful in certain coupling reactions and nucleophilic substitutions.

Properties

Molecular Formula

C7H7IO3S

Molecular Weight

298.10 g/mol

IUPAC Name

(4-iodophenyl) methanesulfonate

InChI

InChI=1S/C7H7IO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

YBXBPVLFQZZHOX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)I

Origin of Product

United States

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